Methyl 3-amino-2-methyl-3-oxopropanoate
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Overview
Description
Methyl 3-amino-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C5H9NO3 It is a derivative of propanoic acid and contains an amino group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-methyl-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds via nucleophilic addition, followed by cyclization and esterification steps. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize catalysts to enhance reaction rates and improve efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl or amine derivatives.
Substitution: Formation of substituted amino esters.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-amino-2-methyl-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its effects are mediated through binding to active sites of enzymes or receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylamino)-3-oxopropanoate
- 3-Methoxy-2-methyl-3-oxopropanoic acid
- 2-Methyl-3-oxopropanoic acid
Uniqueness
Methyl 3-amino-2-methyl-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical re
Properties
IUPAC Name |
methyl 3-amino-2-methyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCOZBGXACOSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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